

discovery and history of Ethylenedis(oxy)bis(sodium) in biochemical research

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Compound of Interest

Compound Name: *Ethylenedis(oxy)bis(sodium)*

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An In-depth Technical Guide to EGTA [**Ethylenedis(oxy)bis(sodium)**] in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ethylene Glycol-bis(β -aminoethyl ether)-N,N,N',N'-tetraacetic Acid (EGTA), a pivotal chelating agent in biochemical research. While chemically referred to by various names, including the sodium salt form **Ethylenedis(oxy)bis(sodium)**, it is universally known as EGTA in laboratory settings. This document details its historical development, mechanism of action, quantitative properties, and its extensive applications. Included are detailed experimental protocols and mandatory visualizations of key signaling pathways and experimental workflows to facilitate its effective use in research and development. The primary utility of EGTA stems from its remarkable selectivity for calcium ions (Ca^{2+}) over magnesium ions (Mg^{2+}), making it an indispensable tool for dissecting the role of calcium in a myriad of biological processes.[1][2]

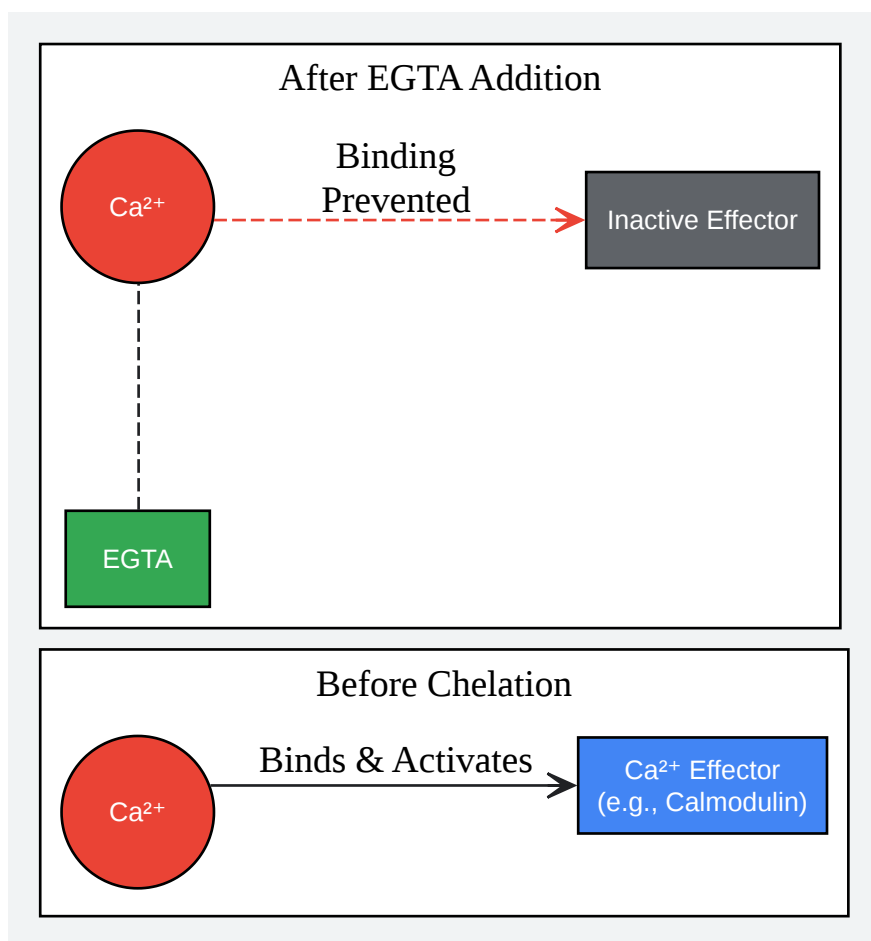
Discovery and History

The development of EGTA is rooted in the broader history of aminopolycarboxylic acid chelators. The field was pioneered by the first synthesis of a related compound,

Ethylenediaminetetraacetic acid (EDTA), in 1935 by Ferdinand Münz.[3] The fundamental principles of chelation and the coordination chemistry of these compounds were extensively developed by Gerold Schwarzenbach in the 1940s.[3][4] EGTA emerged subsequently as a critical tool for biological research due to a key structural difference from EDTA: the introduction of an ethylene glycol ether linkage. This modification imparts a higher affinity for calcium over other divalent cations like magnesium, a crucial feature for studying biological systems where magnesium is often present at a thousand-fold higher concentration than calcium.[1][5][6]

Mechanism of Action: Selective Calcium Chelation

EGTA is a chelating agent that binds metal ions through multiple coordination bonds.[5] Its molecular structure, featuring four carboxylate groups and two nitrogen atoms within a flexible backbone containing ether linkages, creates a cavity that is sterically and electronically optimized to selectively bind Ca^{2+} . [7] This high selectivity allows researchers to precisely control free calcium concentrations in experimental solutions, effectively buffering Ca^{2+} levels or creating "calcium-free" conditions to study Ca^{2+} -dependent processes without significantly disturbing the physiological concentrations of other essential ions like Mg^{2+} . [1][2] This property is invaluable for mimicking the intracellular environment.[6]



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Caption: Mechanism of EGTA action.

Quantitative Data Presentation

The efficacy of EGTA as a calcium buffer is defined by its binding constants, which are highly dependent on pH, temperature, and ionic strength.[8] At a neutral pH of around 7, the apparent affinity for Ca^{2+} is significantly strong for most biological applications.[1][5]

Parameter	Value	Conditions	Reference
pKa (for Ca ²⁺ binding)	11.00	Tetrabasic form	[1][5]
Apparent pKa	6.91	pH 7.0	[1][5]
Apparent K _d (Ca ²⁺)	60.5 nM	pH 7.4	[9]
Apparent K _d (Mg ²⁺)	1 - 10 mM	Physiological pH	[9]
Absolute Binding Constant (K)	10 ^{10.48} M ⁻¹	-	[10]
Apparent Binding Constant (K _{app})	6.3 x 10 ⁵ M ⁻¹	pH 6.8, 0.1 M KCl, 20 mM MOPS-KOH	[10]
Forward Binding Rate (k _{on})	~3 x 10 ⁶ M ⁻¹ s ⁻¹	pH 7.2	[11]

Applications in Biochemical Research

EGTA's selectivity makes it a cornerstone reagent in numerous fields:

- **Signal Transduction:** It is widely used to investigate calcium-dependent signaling pathways. [6] By chelating extracellular or intracellular calcium, researchers can determine the necessity of Ca²⁺ influx or release for processes like G-protein coupled receptor signaling, neurotransmitter release, and apoptosis.[11][12][13]
- **Enzymology:** Many enzymes require Ca²⁺ as a cofactor. EGTA is added to assay buffers to inhibit these enzymes, allowing for the study of their mechanisms or the measurement of other enzymatic activities without interference.[6][13]
- **Muscle Physiology:** EGTA is critical in studying excitation-contraction coupling. It is used in solutions for permeabilized ("skinned") muscle fibers to control the Ca²⁺ concentration and investigate how calcium regulates the contractile machinery.[14][15][16]
- **Cell Biology:** In cell culture, EGTA is used to wash tissues and dissociate cells by chelating the Ca²⁺ required for cell-cell adhesion molecules. It is also a component of some lysis

buffers, like RIPA, to inhibit Ca^{2+} -dependent proteases and nucleases that could degrade samples.[6]

- Protein Purification: In techniques like Tandem Affinity Purification (TAP), where proteins are tagged with a calmodulin-binding peptide, EGTA is used in the elution buffer to chelate Ca^{2+} , which causes the fusion protein to detach from the calmodulin-coated beads.[1][5]

Experimental Protocols

Preparation of 0.5 M EGTA Stock Solution (pH 8.0)

EGTA free acid is poorly soluble in water at neutral pH. Raising the pH with a strong base is required for its dissolution.[17][18]

- Materials:
 - EGTA (Free Acid, MW: 380.35 g/mol)
 - Sodium Hydroxide (NaOH) pellets or a 10 N solution
 - High-purity water (ddH₂O)
 - Calibrated pH meter
 - Stir plate and magnetic stir bar
- Methodology:
 - Weigh 19.02 g of EGTA and add it to a beaker containing ~80 mL of high-purity water.
 - Place the beaker on a stir plate and add a stir bar. The solution will be a milky suspension.
 - Slowly add NaOH while monitoring the pH. Add a significant portion of the base initially (e.g., ~2 g of pellets or 5 mL of 10 N NaOH) as the EGTA will not dissolve until the pH approaches 8.0.[17][19]
 - Continue to add NaOH dropwise until the EGTA completely dissolves and the pH is stable at 8.0.

- Transfer the clear solution to a graduated cylinder and adjust the final volume to 100 mL with high-purity water.
- Sterilize by filtration through a 0.22 µm filter if required. Store at room temperature or 4°C.

Preparation of a Nominally Calcium-Free Physiological Buffer

This protocol describes how to create a buffer for experiments requiring the absence of free calcium, such as studying Ca^{2+} influx or baseline cellular activity.

- Materials:
 - 0.5 M EGTA stock solution (pH 8.0)
 - Stock solutions of buffer components (e.g., NaCl, KCl, MgCl_2 , HEPES, Glucose)
 - High-purity water
- Methodology:
 - In a suitable container, combine the stock solutions for all buffer components except for any calcium salts (e.g., CaCl_2).
 - Add high-purity water to near the final desired volume.
 - Add the 0.5 M EGTA stock solution to achieve the desired final concentration. A typical final concentration is 0.5 mM to 2 mM. For a 1 L buffer with 1 mM EGTA, add 2 mL of the 0.5 M stock.
 - Adjust the pH of the final solution to the desired physiological level (e.g., 7.4).
 - Bring the buffer to the final volume with high-purity water. This solution is now a "calcium-free" buffer containing EGTA to chelate any trace calcium contaminants.

Intracellular Calcium Chelation with EGTA-AM

EGTA-AM is a cell-permeant ester form of EGTA that can be loaded into live cells. Intracellular esterases cleave the AM groups, trapping the active EGTA inside the cell to buffer intracellular calcium.^{[20][21]}

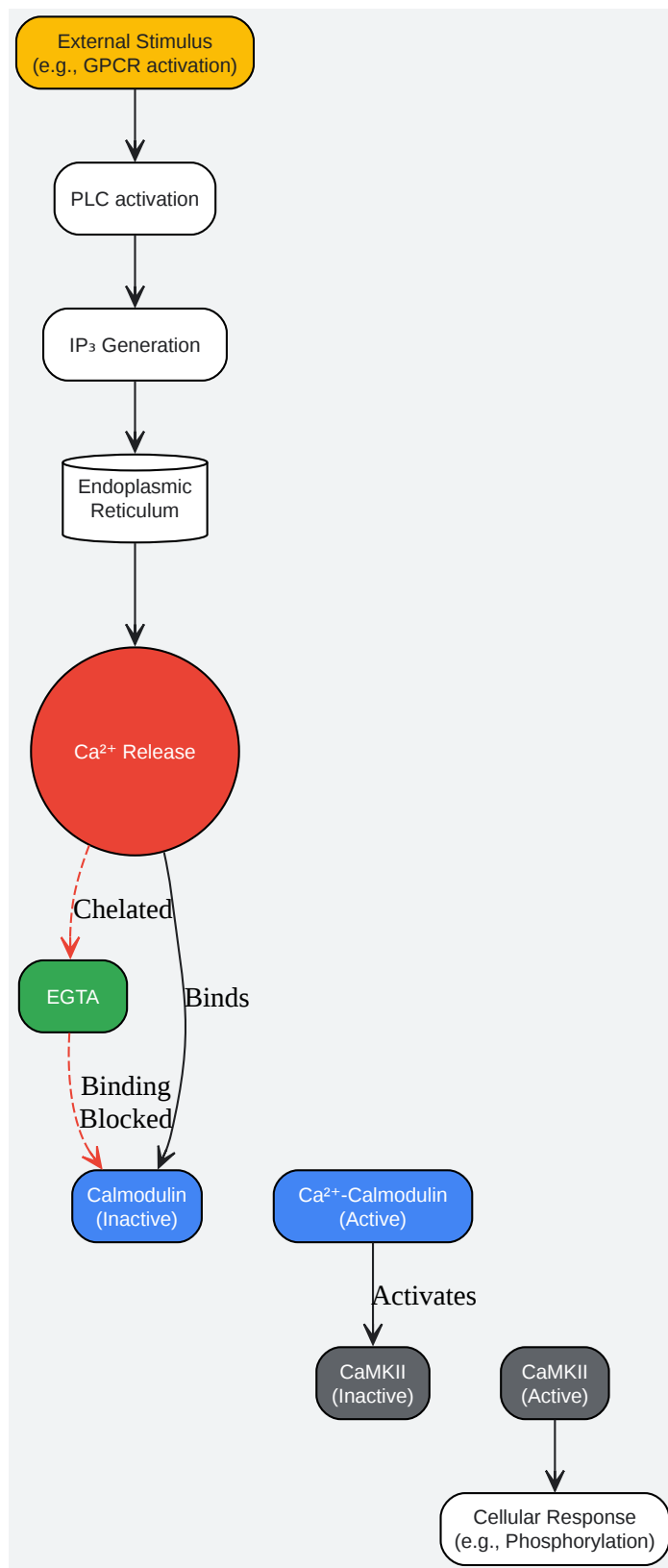
- Materials:
 - EGTA-AM (Acetoxymethyl ester)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Pluronic® F-127 (optional, aids in solubilization)
 - Physiological buffer or cell culture medium (e.g., HBSS)
 - Cultured cells
- Methodology:
 - Prepare a concentrated stock solution of EGTA-AM (e.g., 1-10 mM) in anhydrous DMSO.
 - Prepare a loading buffer by diluting the EGTA-AM stock into a physiological buffer or serum-free medium to the final desired loading concentration (typically 1-25 μ M). If using Pluronic® F-127, it can be added at this stage (e.g., at a final concentration of 0.02%).
 - Remove the culture medium from the cells and replace it with the loading buffer.
 - Incubate the cells at 37°C for a period of 30-60 minutes to allow for de-esterification.
 - Wash the cells with fresh buffer or medium to remove extracellular EGTA-AM.
 - The cells are now loaded with intracellular EGTA and ready for experimentation.

Visualization of Pathways and Workflows

EGTA in the Calcium-Calmodulin Signaling Pathway

Calcium is a ubiquitous second messenger that often exerts its effects through sensor proteins like Calmodulin (CaM).^{[22][23]} Upon binding Ca^{2+} , CaM undergoes a conformational change that allows it to activate downstream targets such as Ca^{2+} /calmodulin-dependent protein kinase

II (CaMKII).[10][24] EGTA can be used experimentally to block this entire cascade by preventing the initial Ca^{2+} binding to CaM.

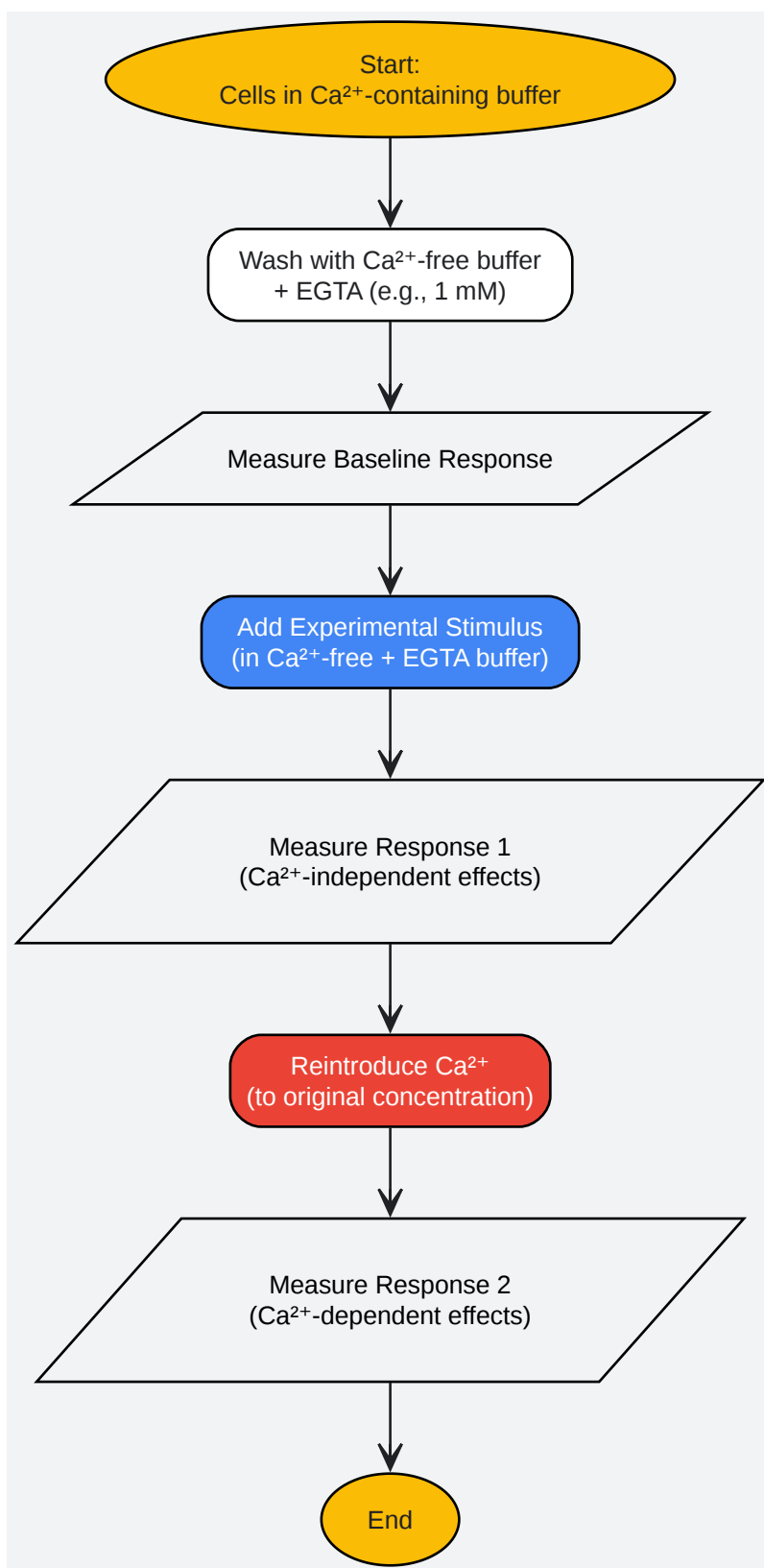


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Caption: EGTA blocks Ca^{2+} -Calmodulin signaling.

Typical Experimental Workflow Using EGTA

A common experimental design involves using EGTA to establish the specific dependence of a biological response on extracellular calcium. This workflow isolates the effect of Ca^{2+} influx from other potential signaling mechanisms.



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Caption: Workflow to isolate Ca^{2+} -dependent responses.

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